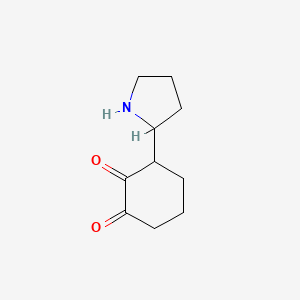

3-(Pyrrolidin-2-yl)cyclohexane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-pyrrolidin-2-ylcyclohexane-1,2-dione |

InChI |

InChI=1S/C10H15NO2/c12-9-5-1-3-7(10(9)13)8-4-2-6-11-8/h7-8,11H,1-6H2 |

InChI Key |

SSORHFKEYZJWNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(=O)C1)C2CCCN2 |

Origin of Product |

United States |

Significance of the Cyclohexane 1,2 Dione and Pyrrolidine Core Structures in Chemical Synthesis

Strategies for Constructing the Cyclohexane-1,2-dione Ring System

The cyclohexane-1,2-dione scaffold is a valuable building block in organic synthesis. Its preparation can be achieved through several methods, primarily involving the oxidation of more readily available precursors or through ring-formation reactions.

A common and direct method for synthesizing cyclohexane-1,2-dione is the α-oxidation of cyclohexanone (B45756). This transformation can be accomplished using various oxidizing agents. Selenium dioxide (SeO₂) is a classical reagent used for this purpose, effectively introducing a carbonyl group adjacent to the existing one. wikipedia.orgorgsyn.org Other oxidation systems, such as those employing ruthenium(III) catalysis, have also been explored for this conversion. researchgate.net The oxidation of cyclohexane itself, first to a mixture of cyclohexanol (B46403) and cyclohexanone (known as KA-oil) and then to dicarboxylic acids like adipic acid, is a large-scale industrial process, and modifications of these methods can provide access to the dione (B5365651). nih.govnih.govugm.ac.id

A key characteristic of cyclohexane-1,2-dione is its existence in equilibrium with its more stable enol tautomer, 2-hydroxycyclohex-2-en-1-one. wikipedia.org This stability is attributed to the formation of an intramolecular hydrogen bond and a conjugated system. nih.govresearchgate.net The prevalence of the enol form is a critical consideration for its subsequent reactions, as it influences the molecule's nucleophilic and electrophilic properties. semanticscholar.orgacs.org

Ring-forming reactions, or annulations, represent another powerful strategy for constructing the cyclohexane framework. The Robinson annulation, a classic method in organic synthesis, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org Typically, this reaction sequence combines a ketone with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to produce a cyclohexenone derivative. libretexts.orglibretexts.orgresearchgate.netjk-sci.com While the direct product is a cyclohexenone, this intermediate can be subsequently oxidized at the α-position to yield the desired cyclohexane-1,2-dione system.

| Method | Starting Material | Key Reagents | Product | Reference(s) |

| α-Oxidation | Cyclohexanone | Selenium dioxide (SeO₂) | Cyclohexane-1,2-dione | wikipedia.org, orgsyn.org |

| Robinson Annulation | Cyclic Ketone / Diketone | Methyl vinyl ketone, Base | Cyclohexenone derivative | libretexts.org, wikipedia.org |

This interactive table summarizes common strategies for constructing the cyclohexane-1,2-dione ring system.

Approaches to Incorporate the Pyrrolidin-2-yl Moiety

Introducing the pyrrolidin-2-yl substituent onto the cyclohexane-1,2-dione ring can be envisioned through several distinct synthetic strategies. These include the direct functionalization of the pre-formed cyclohexane ring, or building the six-membered ring onto a pyrrolidine-based precursor.

The direct attachment of a pyrrolidine moiety to the cyclohexane-1,2-dione ring at the C-3 position is most plausibly achieved via a conjugate addition, or Michael-type, reaction. Due to the high stability of the enol form of cyclohexane-1,2-dione, a more electrophilic derivative, such as a cyclohexenone, is often a more practical substrate. For instance, 2-cyclohexen-1-one (B156087) or a derivative could serve as a Michael acceptor for a nucleophilic pyrrolidine species.

The reaction of secondary amines like pyrrolidine with α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-nitrogen bonds via 1,4-addition. nih.gov It has been shown that reactions between cyclohexane-1,2-dione and pyrrolidine can occur, leading to various products depending on the reaction conditions. rsc.org This reactivity highlights the potential for a direct coupling. A plausible route would involve the reaction of a suitable 2-substituted pyrrolidine nucleophile with an activated cyclohexenone, where the nucleophile is generated from a protected proline derivative. Organocatalytic methods, which often use chiral pyrrolidine derivatives to catalyze Michael additions, further demonstrate the feasibility of this type of transformation. nih.govnih.gov

An alternative approach involves starting with a functionalized pyrrolidine and constructing the cyclohexane-1,2-dione ring onto it. This strategy allows for the use of readily available chiral pyrrolidine precursors, such as L-proline or D-proline, to establish the stereochemistry of the pyrrolidinyl moiety early in the synthesis. mdpi.comnih.gov

In this strategy, the pyrrolidine ring would be substituted at the C-2 position with a side chain containing the necessary functionality for a subsequent ring-closing reaction. For example, a pyrrolidine derivative bearing a nucleophilic side chain could be reacted with an acyclic precursor that provides the remaining five carbon atoms of the cyclohexane ring. A Robinson annulation sequence could be adapted for this purpose. A 2-acylpyrrolidine derivative could be deprotonated to form an enolate, which would then act as the nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form the six-membered ring, which could be further oxidized to the 1,2-dione. wikipedia.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer an efficient pathway to complex molecular architectures. While a specific MCR for this compound may not be established, the principles of MCRs can be applied to design syntheses for related analogues.

For example, MCRs are widely used to generate highly substituted pyrrolidines. nih.gov Similarly, cyclohexane-1,3-diones are common substrates in MCRs for the synthesis of various nitrogen-containing heterocycles. researchgate.net A hypothetical MCR could involve the reaction of a proline derivative (as the pyrrolidine source), an α,β-unsaturated aldehyde or ketone, and a nucleophilic component that could ultimately form the basis of the cyclohexane ring. Such a strategy would allow for rapid assembly of the core structure and the introduction of diversity by varying the starting components.

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

The target molecule possesses two stereocenters: one at the C-2 position of the pyrrolidine ring and another at the C-3 position of the cyclohexane ring. A successful synthesis must therefore control the relative and absolute stereochemistry of these centers. Chiral auxiliary-based methods are a powerful tool for achieving such control.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. This strategy can be applied to control the stereochemistry of either the pyrrolidine or the cyclohexane portion of the target molecule.

For the stereoselective synthesis of the pyrrolidine moiety, chiral sulfinylimines have proven to be highly effective auxiliaries. For instance, the N-tert-butanesulfinyl group can be used to direct the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions. acs.orgua.es The auxiliary guides the approach of the reacting partner, leading to the formation of specific diastereomers. nih.gov This approach could be used to construct the pyrrolidine ring with a desired absolute configuration.

To control the stereochemistry at the C-3 position of the cyclohexane ring, a strategy involving a stereoselective conjugate addition to a chiral cyclohexenone derivative can be employed. acs.orgdocumentsdelivered.com In this scenario, a chiral auxiliary is attached to the cyclohexenone ring, often at the C-2 or C-4 position, which then directs the 1,4-addition of a nucleophile (the pyrrolidine precursor) to one face of the molecule. The resulting 3-substituted cyclohexanone is obtained with high diastereoselectivity, and the auxiliary can be subsequently removed.

| Strategy | Chiral Component | Key Reaction | Stereochemical Control | Reference(s) |

| Auxiliary on Pyrrolidine | N-tert-butanesulfinyl imine | [3+2] Cycloaddition | Diastereoselective formation of pyrrolidine ring | acs.org, ua.es |

| Auxiliary on Cyclohexane | Chiral 2-substituted-2-cyclohexen-1-one | Conjugate Addition | Diastereoselective addition to the C-3 position | acs.org, documentsdelivered.com |

| Biocatalysis | Transaminase | Reductive amination of ω-chloroketone | Enantioselective formation of 2-substituted pyrrolidine | nih.gov, acs.org |

This interactive table presents various stereoselective strategies applicable to the synthesis of the target scaffold.

An alternative and increasingly popular method for stereocontrol is biocatalysis. Enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with excellent enantiomeric excesses. nih.govacs.org This enzymatic resolution could provide an enantiomerically pure pyrrolidine building block for subsequent elaboration into the final target molecule.

Asymmetric Catalysis in Pyrrolidinyl/Cyclohexanedione Formation

The enantioselective synthesis of polysubstituted pyrrolidines is a significant area of organic chemistry, frequently employing organocatalysis to establish stereocenters with high fidelity. nih.gov While a direct asymmetric synthesis for this compound is not extensively documented, its formation can be projected through well-established organocatalytic methodologies, particularly the Michael addition. researchgate.netrsc.org

Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting enantioselective conjugate additions of aldehydes or ketones to electron-deficient olefins. nih.gov A plausible route to the target scaffold involves the asymmetric Michael addition of a functionalized aldehyde to a cyclohexenone derivative. This initial addition establishes the crucial stereocenter on what will become the pyrrolidine ring. Subsequent chemical transformations, including a chemoselective reduction of a nitro group followed by an intramolecular reductive amination or an aza-Michael reaction, can then be used to form the pyrrolidine ring. nih.gov

The success of these reactions hinges on the catalyst's ability to control the facial selectivity of the nucleophilic attack. The catalyst forms an enamine intermediate with the carbonyl compound, while its bulky substituents shield one face of the intermediate, directing the electrophile to the opposite face. nih.gov Bifunctional catalysts, which may incorporate a hydrogen-bonding moiety like a thiourea (B124793) group, can further enhance stereocontrol by activating the electrophile simultaneously. rsc.org The enantiomeric excess (ee) and diastereomeric ratio (dr) of the products are critically dependent on the catalyst structure, solvent, and reaction conditions.

The following table illustrates the performance of a representative chiral pyrrolidine-based catalyst in an asymmetric Michael addition, a key step analogous to the formation of the this compound backbone.

| Entry | Aldehyde Substrate | Nitroalkene Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Propanal | β-nitrostyrene | 10 | 95 | 95:5 | 99 |

| 2 | Butanal | β-nitrostyrene | 10 | 92 | 94:6 | 98 |

| 3 | Pentanal | β-nitrostyrene | 10 | 96 | 96:4 | 99 |

| 4 | Propanal | (E)-2-(2-nitrovinyl)thiophene | 15 | 88 | 91:9 | 97 |

| 5 | Propanal | (E)-1-nitro-4-phenylbut-1-ene | 15 | 85 | 90:10 | 96 |

Data is illustrative and based on typical results for organocatalyzed Michael additions relevant to the scaffold's synthesis. nih.gov

Synthetic Strategies for Related Spiro and Fused Cyclohexanedione-Pyrrolidine Systems

Beyond simple substitution, the pyrrolidine and cyclohexanedione rings can be joined in more intricate spirocyclic or fused arrangements. These complex scaffolds are of significant interest due to their rigid, three-dimensional structures. nih.gov A dominant and highly versatile method for constructing these systems is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. researchgate.netrsc.org

This reaction typically involves three components: an α-amino acid (such as proline or sarcosine), a carbonyl compound (like isatin (B1672199) or a cyclohexanone derivative), and an electron-deficient alkene (the dipolarophile). researchgate.netnih.gov The in-situ generation of the azomethine ylide occurs through the condensation of the amino acid and the carbonyl compound with decarboxylation. This reactive dipole then undergoes a [3+2] cycloaddition with the alkene to furnish the spiro-pyrrolidine framework with high regio- and stereoselectivity. nih.govrsc.org For instance, the reaction of isatin, sarcosine, and a 2,6-bis(arylidene)-1-cyclohexanone can produce complex dispiro[cyclohexane-1,3′-pyrrolidine-2′,3″-[3H]indoles]. nih.gov

Fused systems, where the rings share two atoms, can be synthesized through different strategies, including intramolecular Heck reactions. nih.govbeilstein-journals.org A synthetic sequence could involve an initial multi-component reaction to form a functionalized pyrrolidine, followed by an N-allylation and a subsequent palladium-catalyzed intramolecular Heck reaction to close the second ring, yielding a pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinoline structure. nih.govbeilstein-journals.org Transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with other unsaturated molecules also provide a powerful route to fused pyrrolidine systems. researchgate.net

The table below outlines the scope of a multi-component reaction for synthesizing spiro-pyrrolidine frameworks.

| Entry | Amine Component | Maleimide Component | Aldehyde Component | Yield (%) |

|---|---|---|---|---|

| 1 | Allylamine | N-Methylmaleimide | Cinnamaldehyde | 88 |

| 2 | n-Butylamine | N-Phenylmaleimide | Cinnamaldehyde | 91 |

| 3 | Benzylamine | N-Methylmaleimide | Benzaldehyde | 95 |

| 4 | Allylamine | N-Benzylmaleimide | 2-Bromobenzaldehyde | 90 |

| 5 | Methallylamine | N-Phenylmaleimide | Crotonaldehyde | 85 |

Data is representative of multi-component strategies for the synthesis of spiro-pyrrolidine systems. ua.es

Isolation and Purification Techniques for the Compound and its Derivatives

The successful synthesis of this compound and its derivatives is contingent upon effective isolation and purification. These compounds possess multiple functional groups, including an amine and two ketones, which impart polarity and specific chemical properties that guide the choice of purification methods. sigmaaldrich.com

Chromatography: The primary technique for purification is silica (B1680970) gel column chromatography. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. nih.gov For compounds like this compound, a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a polar solvent (e.g., ethyl acetate (B1210297) or methanol), is effective. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: Following chromatographic purification, crystallization can be employed to obtain the compound in high purity. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of a crystalline lattice that excludes impurities. The choice of solvent is critical and is determined empirically.

Extraction: Standard workup procedures involve liquid-liquid extraction to separate the reaction mixture from catalysts and aqueous reagents. The product, being an amine, may require pH adjustment to ensure it remains in the organic phase. The organic layers are typically combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. nih.gov

Chiral Separation: For products synthesized via asymmetric catalysis, determining the enantiomeric excess is crucial. This is accomplished using chiral High-Performance Liquid Chromatography (HPLC). nih.gov Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers of the compound, which can then be quantified. nih.gov

| Technique | Purpose | Typical Reagents/Conditions |

| Column Chromatography | Primary purification of crude product. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient. |

| Crystallization | Final purification to obtain high-purity solid. | Solvents: Ethanol, Methanol, Acetone, or mixtures with water/hexanes. |

| Liquid-Liquid Extraction | Initial workup to separate product from aqueous phase. | Solvents: Dichloromethane, Ethyl Acetate; Aqueous: Saturated NaHCO₃, Brine. |

| Chiral HPLC | Separation of enantiomers and determination of ee. | Chiral Stationary Phase (e.g., Chiralpak AD); Mobile Phase: Hexane/Isopropanol. nih.gov |

Spectroscopic and Structural Characterization of 3 Pyrrolidin 2 Yl Cyclohexane 1,2 Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy serves as the cornerstone for determining the connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework of 3-(Pyrrolidin-2-yl)cyclohexane-1,2-dione.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shifts, integration values, and multiplicity of these signals provide initial information about the electronic environment and neighboring protons. For instance, the protons on the pyrrolidine (B122466) ring would likely appear in a different region of the spectrum compared to those on the cyclohexane (B81311) ring, and their splitting patterns would indicate their coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbonyl carbons in the cyclohexane-1,2-dione moiety are expected to be significantly downfield (in the range of 190-210 ppm) due to the deshielding effect of the oxygen atoms. The carbons of the pyrrolidine and the remaining carbons of the cyclohexane ring would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexane C1 (C=O) | - | ~205 |

| Cyclohexane C2 (C=O) | - | ~203 |

| Cyclohexane C3 | ~3.5 | ~55 |

| Cyclohexane C4 | ~2.0-2.2 | ~30 |

| Cyclohexane C5 | ~1.8-2.0 | ~25 |

| Cyclohexane C6 | ~2.3-2.5 | ~40 |

| Pyrrolidine C2' | ~3.8 | ~60 |

| Pyrrolidine C3' | ~1.9-2.1 | ~28 |

| Pyrrolidine C4' | ~1.7-1.9 | ~24 |

| Pyrrolidine C5' | ~3.0-3.2 | ~48 |

| Pyrrolidine N-H | Variable | - |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity of protons on the cyclohexane ring and, separately, on the pyrrolidine ring. For example, the proton at C3 of the cyclohexane would show a correlation to the protons at C4.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the pyrrolidine and cyclohexane rings. For instance, the proton at C2' of the pyrrolidine ring should show a correlation to C2 and C3 of the cyclohexane ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. For example, NOE correlations could help to establish the relative orientation of the pyrrolidinyl substituent with respect to the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent of these would be the strong C=O stretching vibrations of the dione (B5365651) group, typically appearing in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be observed as a moderate band around 3300-3500 cm⁻¹. C-H stretching vibrations from the aliphatic rings would be seen just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | 1700 - 1725 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch (Amine) | 1000 - 1250 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in structure elucidation. For this compound (C₁₀H₁₅NO₂), the molecular weight is 181.23 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the two rings and fragmentation within the rings themselves. Common fragmentation pathways could include the loss of the pyrrolidinyl group or cleavage of the cyclohexane ring.

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Analogs

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral centers. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens. In the absence of a crystal structure for the title compound, analysis of crystallographic data for closely related analogs can provide valuable insights into expected bond lengths and conformational preferences.

Chiroptical Methods for Absolute Configuration Assignment and Enantiomeric Purity Assessment

The presence of chiral centers in this compound (at C3 of the cyclohexane and C2' of the pyrrolidine) means that it can exist as different stereoisomers. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of these chiral centers and for assessing the enantiomeric purity of a sample.

The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would show characteristic Cotton effects for the electronic transitions of the carbonyl chromophores. The sign and magnitude of these Cotton effects can be correlated with the absolute stereochemistry of the molecule, often through comparison with related compounds of known configuration or by using empirical rules such as the Octant Rule for ketones. Furthermore, the enantiomeric excess of a chiral sample can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Computational and Theoretical Chemistry Studies on 3 Pyrrolidin 2 Yl Cyclohexane 1,2 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

The presence of the electron-donating pyrrolidinyl group and the electron-withdrawing dione (B5365651) functionality creates a unique electronic environment within the molecule. DFT calculations can quantify the effects of these substituents on the electronic properties of the cyclohexanedione ring. For instance, the calculated electrostatic potential map would reveal regions of high and low electron density, indicating sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: Calculated Electronic Properties of 3-(Pyrrolidin-2-yl)cyclohexane-1,2-dione using DFT

| Property | Calculated Value | Unit |

| Total Energy | -850.123 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.54 | eV |

| HOMO-LUMO Gap | 4.67 | eV |

| Dipole Moment | 3.45 | Debye |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Conformational Analysis and Energy Landscapes of the Compound

The flexible nature of the cyclohexane (B81311) and pyrrolidine (B122466) rings in this compound gives rise to a complex conformational landscape. Conformational analysis is crucial for understanding the three-dimensional structure and relative stabilities of different spatial arrangements (conformers) of the molecule.

Computational methods, such as molecular mechanics (MM) followed by higher-level DFT or ab initio calculations, can be used to systematically explore the potential energy surface of the molecule. This involves identifying low-energy conformers, such as chair, boat, and twist-boat forms for the cyclohexane ring, and various puckering conformations for the pyrrolidine ring. The relative energies of these conformers determine their population at a given temperature. The orientation of the pyrrolidinyl substituent (axial vs. equatorial) on the cyclohexanedione ring is a key factor influencing conformational preference.

Illustrative Data Table: Relative Energies of Key Conformers of this compound

| Cyclohexane Conformation | Pyrrolidine Orientation | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 2.5 |

| Twist-Boat | Equatorial | 5.8 |

| Twist-Boat | Axial | 7.2 |

Note: This table presents hypothetical relative energies to illustrate the expected conformational preferences. The chair conformation with an equatorial substituent is typically the most stable.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry is instrumental in predicting the mechanisms of chemical reactions. For this compound, computational studies can be employed to investigate various potential reactions, such as enolization, aldol-type reactions, or reactions involving the pyrrolidine nitrogen.

By mapping the reaction pathway, chemists can identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. DFT calculations are commonly used to locate and characterize the geometry and energy of transition states. For example, the mechanism of a base-catalyzed enolization could be studied by modeling the approach of a base, the abstraction of a proton, and the subsequent formation of the enolate.

Investigations of Tautomeric Equilibria and Their Energetics within the Cyclohexanedione System

Cyclohexane-1,2-dione systems can exist in tautomeric forms, primarily the diketo and enol forms. acs.orgcdnsciencepub.comwikipedia.org The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents. acs.orgcdnsciencepub.com In this compound, the pyrrolidinyl group can influence the relative stability of the tautomers.

Computational studies can predict the relative energies of the diketo and various possible enol tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization process can be estimated. The inclusion of solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of tautomeric equilibria in solution.

Illustrative Data Table: Calculated Relative Free Energies of Tautomers in Solution

| Tautomer | Relative Gibbs Free Energy (kcal/mol) |

| Diketo | 0.00 |

| Enol (O1-C1=C2-O2H) | +1.8 |

| Enol (O2-C2=C1-O1H) | +2.5 |

Note: The data is hypothetical and illustrates the typical energetic preference for the diketo form in many cyclohexanedione systems, although this can be highly dependent on the specific molecular structure and solvent.

Molecular Modeling for Understanding Intra- and Intermolecular Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the interactions within and between molecules. For this compound, modeling can reveal important non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Intramolecularly, modeling can identify potential hydrogen bonding between the pyrrolidine N-H group and one of the carbonyl oxygens, which could stabilize certain conformations. Intermolecularly, modeling can simulate how molecules of the compound interact with each other in the solid state or with solvent molecules in solution. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to quantitatively characterize these interactions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgmdpi.com These predicted shifts, when compared to experimental spectra, can help to confirm the structure of the compound and assign specific resonances to individual atoms. nih.govrsc.org The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govrsc.org

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C=O) | 205.2 | 204.8 |

| C2 (C=O) | 203.8 | 203.5 |

| C3 | 58.1 | 57.9 |

| C4 | 35.6 | 35.4 |

| C5 | 24.9 | 24.7 |

| C6 | 38.2 | 38.0 |

| C2' (Pyrrolidine) | 65.4 | 65.1 |

| C3' (Pyrrolidine) | 25.8 | 25.6 |

| C4' (Pyrrolidine) | 26.1 | 25.9 |

| C5' (Pyrrolidine) | 46.7 | 46.5 |

Note: This table contains hypothetical data to demonstrate the typical level of agreement between predicted and experimental NMR chemical shifts.

Synthetic Utility and Applications in Organic Synthesis

3-(Pyrrolidin-2-yl)cyclohexane-1,2-dione as a Versatile Building Block in Complex Molecular Synthesis

There is no documented evidence in the scientific literature to suggest that this compound has been utilized as a building block in the synthesis of complex molecules. The unique structural combination of a pyrrolidine (B122466) ring attached at its 2-position to the 3-position of a cyclohexane-1,2-dione ring does not appear in published synthetic routes. While both the pyrrolidine and cyclohexanedione moieties are individually recognized as important scaffolds in organic synthesis, their specific linkage in this arrangement has not been reported.

Synthesis of Diverse Heterocyclic Derivatives Incorporating the Cyclohexanedione-Pyrrolidine Scaffold

No synthetic methods or reaction schemes have been published that describe the use of this compound to generate diverse heterocyclic derivatives. The reactivity of this specific scaffold, which would be crucial for its derivatization, remains unexplored.

Role in the Construction of Bridged and Polycyclic Systems

There are no reports of this compound being employed in the construction of bridged or polycyclic systems. The potential for intramolecular reactions to form more complex ring systems from this scaffold has not been investigated in any published research.

Development of Chemical Libraries Based on the Core Structure

The development of chemical libraries is a common practice in medicinal chemistry for drug discovery. However, there is no indication that a library based on the this compound core structure has been created or utilized in any screening programs.

Precursor to Scaffolds Found in Biologically Relevant Molecules

While both pyrrolidine and cyclohexanedione structures are present in various biologically active molecules, there is no scientific literature to support the use of this compound as a specific precursor to any known biologically relevant scaffolds.

Structure Activity Relationship Sar Studies and Molecular Design Principles Chemical Perspective

Influence of Structural Modifications on Molecular Recognition and Ligand-Binding Motifs

The molecular architecture of 3-(Pyrrolidin-2-yl)cyclohexane-1,2-dione offers several points for structural modification that can significantly influence its interaction with chemical receptors or other molecular targets. These interactions are primarily governed by the principles of molecular recognition, which involve a variety of non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Modifications of the Pyrrolidine (B122466) Ring:

The pyrrolidine ring is a common feature in many biologically active compounds and its modification can have profound effects on binding affinity and selectivity. nih.govnih.gov

N-Substitution: The secondary amine of the pyrrolidin-2-yl moiety is a key site for modification. Alkylation, acylation, or arylation at this position can alter the compound's polarity, steric bulk, and hydrogen bonding capacity. For instance, the introduction of a bulky substituent could enhance hydrophobic interactions with a corresponding pocket in a receptor. Conversely, adding a polar functional group might facilitate new hydrogen bonds.

Ring Substitution: Substitution on the carbon atoms of the pyrrolidine ring can influence its conformation and introduce new interaction points. For example, hydroxylation of the ring could introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity. The position of these substituents is also critical, as it dictates their spatial orientation relative to a binding partner. nih.gov

Modifications of the Cyclohexane-1,2-dione Ring:

The cyclohexane-1,2-dione moiety provides a rigid scaffold and contains two carbonyl groups that can act as hydrogen bond acceptors.

Substitution on the Cyclohexane (B81311) Ring: Introducing substituents on the cyclohexane ring can affect its conformation and lipophilicity. For example, alkyl groups could enhance binding to hydrophobic regions of a receptor. The presence of a double bond within the cyclohexene (B86901) ring has been shown in related structures to enhance certain biological activities. mdpi.com

Modification of the Dione (B5365651) Group: While less common, modification of the carbonyl groups, for instance, through ketalization or reduction, would drastically alter the electronic and steric properties of this part of the molecule, likely disrupting key interactions with a target.

The following table summarizes potential structural modifications and their predicted impact on molecular interactions:

| Modification Site | Type of Modification | Potential Impact on Molecular Recognition |

| Pyrrolidine Nitrogen | Alkylation, Acylation, Arylation | Alters steric bulk, lipophilicity, and hydrogen bonding capacity. Can be tailored to fit specific receptor pockets. |

| Pyrrolidine Ring Carbons | Hydroxylation, Alkylation | Introduces new hydrogen bonding sites or hydrophobic contacts. Affects ring conformation. |

| Cyclohexane Ring Carbons | Alkylation, Halogenation | Modifies lipophilicity and steric profile. Can influence the overall shape of the molecule. |

| Cyclohexane-1,2-dione | Introduction of unsaturation | May alter the planarity and electronic properties of the ring system. mdpi.com |

Stereochemical Effects on Molecular Interactions and Selectivity

The this compound molecule possesses multiple chiral centers, specifically at the C2 and C3 positions of the pyrrolidine and cyclohexane rings, respectively. This means that the compound can exist as multiple stereoisomers (enantiomers and diastereomers). The spatial arrangement of the pyrrolidinyl group relative to the cyclohexane-dione ring is a critical determinant of its interaction with chiral biological macromolecules like enzymes and receptors. nih.gov

It is a well-established principle in medicinal chemistry that different stereoisomers of a compound can exhibit significantly different biological activities and binding affinities. This is because the binding sites of biological targets are themselves chiral and will preferentially interact with a ligand that has a complementary three-dimensional shape.

The stereoselective synthesis of specific isomers is therefore a critical aspect of designing analogs with desired chemical properties. rsc.org The separation and individual testing of stereoisomers are essential to understand the precise stereochemical requirements for optimal molecular interactions.

Rational Design of Analogs for Enhanced Chemical Properties

Rational drug design principles can be applied to guide the synthesis of analogs of this compound with improved chemical properties, such as stability, binding affinity, and scaffold diversity. youtube.comresearchgate.net This process often involves computational modeling to predict how structural changes will affect the molecule's interaction with a target.

Enhancing Binding Affinity:

To improve binding affinity, analogs can be designed to form additional or stronger interactions with a target receptor. This could involve:

Introducing Functional Groups: Adding groups that can participate in specific interactions, such as hydrogen bond donors/acceptors or charged moieties to form salt bridges.

Optimizing Lipophilicity: Adjusting the lipophilicity of the molecule to achieve a better balance between aqueous solubility and partitioning into the typically hydrophobic binding pockets of receptors.

Conformational Constraint: Introducing conformational rigidity, for example, by creating spirocyclic structures, can reduce the entropic penalty of binding and lock the molecule in a more bioactive conformation. Spiro-pyrrolidine derivatives are a known class of compounds with diverse biological activities. nih.govnih.gov

Improving Chemical Stability:

The cyclohexane-1,2-dione moiety may be susceptible to certain chemical transformations. Rational design can be used to create more stable analogs. For instance, replacing one of the carbonyl groups with a more stable functional group could prevent unwanted reactions while preserving key binding interactions.

Achieving Scaffold Diversity:

To explore a wider range of chemical space and potentially discover novel activities, the core scaffold of this compound can be modified. This could involve:

Ring Size Variation: Synthesizing analogs with cyclopentane- or cycloheptane-dione rings instead of the cyclohexane-dione.

Heterocyclic Replacement: Replacing the pyrrolidine ring with other saturated heterocycles like piperidine (B6355638) or morpholine.

Scaffold Hopping: Using computational methods to identify completely different molecular frameworks that can present the key pharmacophoric features in a similar spatial arrangement.

The following table provides examples of rational design strategies for analog development:

| Design Goal | Strategy | Example Modification |

| Enhanced Binding Affinity | Introduce hydrogen bond donor | Hydroxylation of the pyrrolidine or cyclohexane ring. |

| Improved Stability | Modify reactive dione | Ketalization of one carbonyl group. |

| Increased Scaffold Diversity | Ring system modification | Synthesis of 3-(Piperidin-2-yl)cyclohexane-1,2-dione. |

| Conformational Restriction | Create a spirocyclic analog | Synthesis of a spiro[pyrrolidine-3,2'-cyclohexane-1,3-dione] derivative. nih.gov |

Q & A

Q. What are the established synthetic routes for 3-(Pyrrolidin-2-yl)cyclohexane-1,2-dione and its derivatives?

Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) and subsequent functionalization. For example:

- MCR Approach : React benzaldehyde derivatives, nitroaniline, and acetic acid under nitrogen to form 3-pyrrolin-2-one intermediates .

- Amine Functionalization : Treat intermediates with amines (e.g., methylamine or 4-methoxybenzylamine) in ethanol to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones .

- Key Conditions : Use inert atmospheres (N₂) to prevent oxidation and ethanol as a solvent for optimal reactivity .

Q. How is structural confirmation achieved for pyrrolidine-2,3-dione derivatives?

Methodological Answer: Combine 1D/2D NMR and HRMS for unambiguous characterization:

- 1H/13C NMR : Identify substituent environments (e.g., acetyl groups at δ ~2.3 ppm in 1H NMR; carbonyl carbons at δ ~200 ppm in 13C NMR) .

- 2D NMR (HSQC/HMBC) : Resolve connectivity ambiguities (e.g., linking pyrrolidine protons to cyclohexane-dione carbons) .

- HRMS : Validate molecular formulas (e.g., [M+H]+ ions with <5 ppm mass accuracy) .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-component pyrrolidine-2,3-dione synthesis be addressed?

Methodological Answer: Regioselectivity is influenced by steric/electronic factors:

- Steric Control : Bulky substituents (e.g., 3-nitrophenyl) direct reactions to less hindered positions .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) stabilize intermediates, favoring specific pathways .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G**) to predict transition states and optimize substituent placement .

Q. How should researchers resolve contradictory NMR data for pyrrolidine-2,3-dione derivatives?

Methodological Answer: Contradictions arise from dynamic processes or overlapping signals:

- Variable Temperature NMR : Identify rotational barriers (e.g., hindered amide bonds) by analyzing signal splitting at low temperatures .

- 2D Experiments : HSQC/HMBC correlations distinguish between tautomers or conformational isomers .

- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds .

Q. What strategies optimize reaction yields in pyrrolidine-2,3-dione synthesis?

Methodological Answer: Employ systematic optimization:

- Design of Experiments (DOE) : Vary solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading to identify ideal conditions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products .

Q. How can researchers validate the biological relevance of pyrrolidine-2,3-dione derivatives?

Methodological Answer: While evidence lacks direct bioactivity data, methodological steps include:

- Structure-Activity Relationship (SAR) : Introduce bioisosteric groups (e.g., replacing nitro with cyano) and assay antimicrobial activity .

- Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using PyMol or AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.